

# 2-Amino-6-iodophenol: A Versatile Intermediate in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-6-iodophenol** is a valuable trifunctional building block in organic synthesis, possessing amino, hydroxyl, and iodo groups on an aromatic scaffold. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds, pharmaceuticals, and advanced materials. The presence of the iodine atom, in particular, opens avenues for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2-Amino-6-iodophenol**, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

## Physicochemical Properties and Characterization

While detailed experimental data for **2-Amino-6-iodophenol** is not extensively reported in readily available literature, its properties can be inferred from related compounds. It is expected to be a solid at room temperature, with solubility in common organic solvents.

Table 1: Physicochemical Properties of **2-Amino-6-iodophenol** and Related Compounds

Compound	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Appearance
2-Amino-6-iodophenol	C <sub>6</sub> H <sub>6</sub> INO	235.02	99968-81-7	Not specified
2-Aminophenol	C <sub>6</sub> H <sub>7</sub> NO	109.13	95-55-6	White to off-white crystalline powder
2-Iodophenol	C <sub>6</sub> H <sub>5</sub> IO	220.01	533-58-4	Pale yellow solid

Characterization of **2-Amino-6-iodophenol** would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for **2-Amino-6-iodophenol**

Technique	Expected Features
<sup>1</sup> H NMR	Aromatic protons in the region of 6.5-7.5 ppm, with coupling patterns indicative of a 1,2,3-trisubstituted benzene ring. Broad singlets for the -NH <sub>2</sub> and -OH protons, which are exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom shifted downfield.
IR (Infrared) Spectroscopy	Characteristic absorption bands for N-H stretching (around 3300-3500 cm <sup>-1</sup> ), O-H stretching (broad, around 3200-3600 cm <sup>-1</sup> ), and C-N and C-O stretching in the fingerprint region.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ).

## Synthesis of 2-Amino-6-iodophenol

The synthesis of **2-Amino-6-iodophenol** presents a regioselectivity challenge due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups. Direct iodination of 2-aminophenol often leads to a mixture of isomers. A more controlled, albeit indirect, synthetic approach is often necessary.

### Experimental Protocol: Synthesis via Diazotization of 2-Amino-6-nitrophenol followed by Reduction

This multi-step synthesis provides a more regioselective route to the target compound.

#### Step 1: Nitration of 2-Iodophenol to 2-Iodo-6-nitrophenol

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodophenol (1 equivalent) in glacial acetic acid.
- **Nitration:** Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-iodo-6-nitrophenol.

#### Step 2: Reduction of the Nitro Group to Synthesize **2-Amino-6-iodophenol**

- **Reaction Setup:** In a round-bottom flask, suspend 2-iodo-6-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and water.
- **Reduction:** Add a reducing agent such as tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (3-4 equivalents) or iron powder in the presence of an acid (e.g., HCl or acetic acid).

- **Reaction Conditions:** Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain pure **2-Amino-6-iodophenol**.

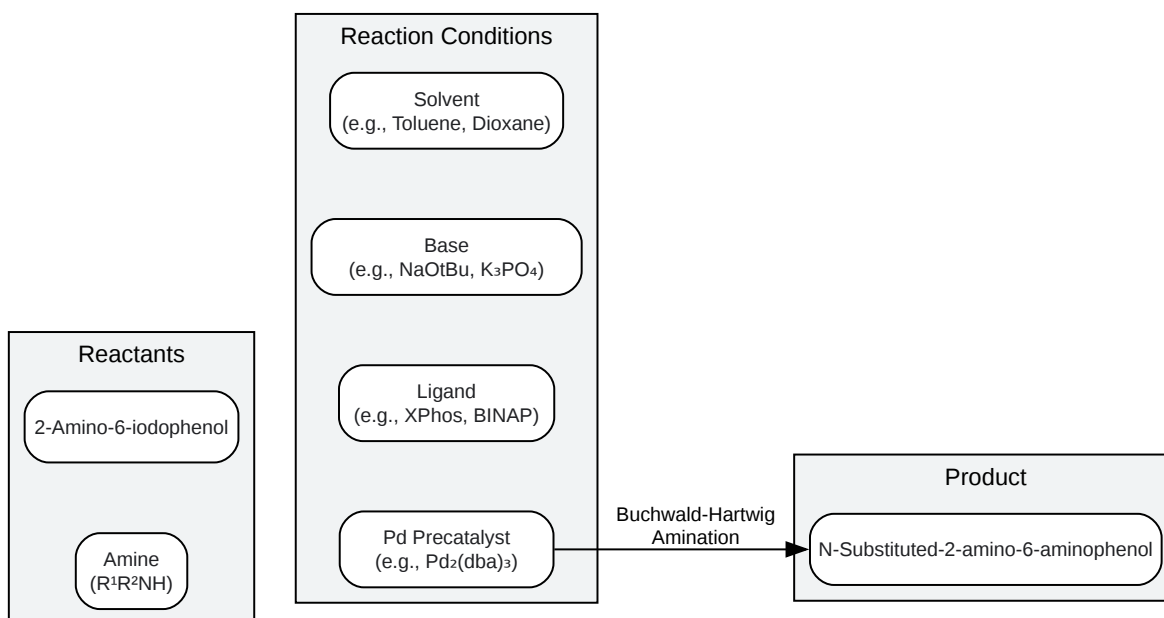
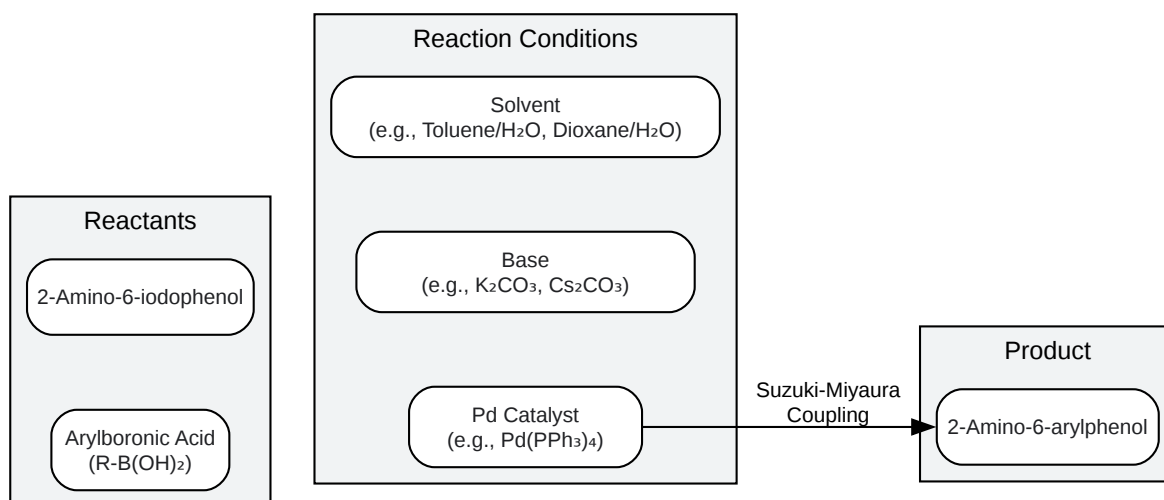
## Applications in Organic Synthesis

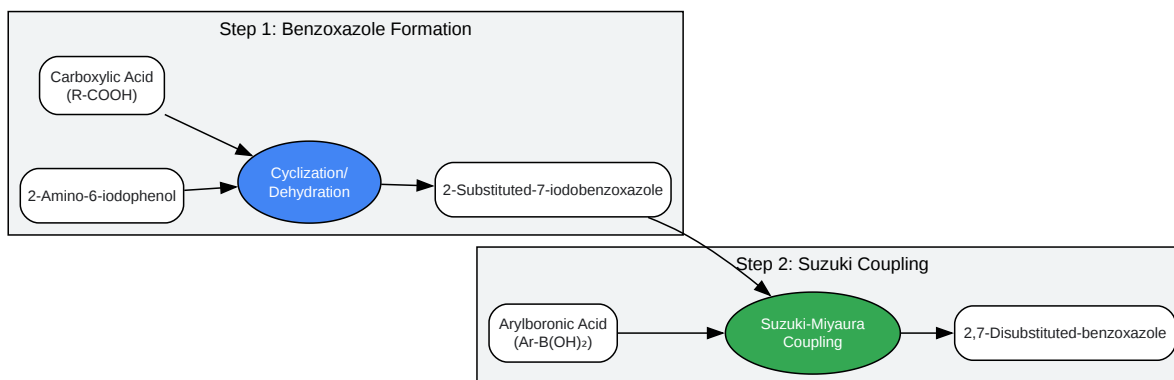
**2-Amino-6-iodophenol** is a versatile intermediate for the synthesis of a variety of important organic molecules, primarily through reactions involving its three functional groups.

### Suzuki-Miyaura Coupling

The carbon-iodine bond in **2-Amino-6-iodophenol** is susceptible to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond.

Diagram of Suzuki-Miyaura Coupling Pathway





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